molecular formula C22H17FN4O4S B11006260 methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11006260
M. Wt: 452.5 g/mol
InChI Key: SLZNNFBHYNLMLS-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Thiazole Ring Formation: The thiazole ring can be constructed via a cyclization reaction involving a thioamide and an α-haloketone.

    Final Coupling: The final step involves coupling the quinazolinone derivative with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It can interact with enzymes, receptors, and other biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications, including as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can inhibit or activate these targets, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

    Receptors: It may bind to specific receptors, modulating signaling pathways related to inflammation and immune response.

    Proteins: Interaction with proteins involved in DNA replication and repair can lead to its use in treating genetic disorders.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 6-fluoro-2-methyl-4-oxoquinazoline share structural similarities and may have comparable biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylates, can exhibit similar chemical reactivity and biological properties.

Uniqueness

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its combination of the quinazolinone and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone moiety and a thiazole ring. The presence of a fluorine atom in the quinazolinone structure is thought to enhance its biological activity. The molecular formula is C17H16FN3O3SC_{17}H_{16}FN_{3}O_{3}S, with a molecular weight of approximately 367.39 g/mol.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds derived from quinazolinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

A study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 50 µM, indicating their potential as therapeutic agents in cancer treatment.

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Compounds in this class may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.

The exact mechanism of action for this compound remains under investigation; however, it is believed to involve interaction with specific molecular targets within cells. The fluorine substitution in the quinazolinone core may enhance binding affinity to these targets, thereby increasing biological efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed that the compound had a significant inhibitory effect compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Properties

Molecular Formula

C22H17FN4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H17FN4O4S/c1-12-24-16-9-8-14(23)10-15(16)20(29)27(12)11-17(28)25-22-26-18(21(30)31-2)19(32-22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,25,26,28)

InChI Key

SLZNNFBHYNLMLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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